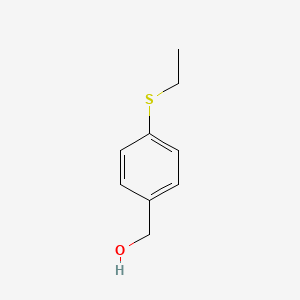

4-(Ethylthio)benzyl alcohol

CAS No.: 81518-54-9

Cat. No.: VC4481153

Molecular Formula: C9H12OS

Molecular Weight: 168.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81518-54-9 |

|---|---|

| Molecular Formula | C9H12OS |

| Molecular Weight | 168.25 |

| IUPAC Name | (4-ethylsulfanylphenyl)methanol |

| Standard InChI | InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 |

| Standard InChI Key | YDBSCPRFIBRIKZ-UHFFFAOYSA-N |

| SMILES | CCSC1=CC=C(C=C1)CO |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

4-(Methylthio)benzyl alcohol (C₈H₁₀OS) features a benzyl alcohol backbone with a methylthio (-SCH₃) substituent at the para position. The hydroxyl (-OH) and methylthio groups confer distinct electronic and steric properties, influencing reactivity in catalytic and biological systems .

Spectroscopic Identification

-

¹H NMR: Benzylic protons adjacent to the hydroxyl group resonate at δ 4.5–5.0 ppm as a triplet, while aromatic protons appear as a doublet near δ 7.2–7.4 ppm .

-

IR Spectroscopy: O-H stretching (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) confirm functional groups .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 154.23 g/mol |

| Melting Point | 41–43°C |

| Boiling Point | 108–109°C (0.4 mmHg) |

| Flash Point | >110°C |

| Solubility | Moderate in polar solvents |

Data derived from thermal analysis and chromatographic studies .

Synthetic Methodologies

Laboratory-Scale Synthesis

The reduction of 4-(methylthio)benzaldehyde using sodium borohydride (NaBH₄) in ethanol at room temperature yields the alcohol with >90% efficiency. Purification via recrystallization or column chromatography ensures high purity (>98%) .

Industrial Production

A multi-step process optimizes cost and scalability:

-

Thioether Formation: Reaction of p-chlorobenzaldehyde with methyl mercaptan in toluene.

-

Reduction: Catalytic hydrogenation or NaBH₄-mediated reduction to the alcohol.

-

Derivatization: Conversion to 4-(methylthio)benzyl chloride using HCl .

Chemical Reactivity and Applications

Oxidation Reactions

Catalytic oxidation to 4-(methylthio)benzaldehyde varies by catalyst:

| Catalyst System | Yield (%) | Conditions |

|---|---|---|

| ABNO@PMO-IL-Br | 98 | RT, O₂, solvent-free |

| Pd/AlO(OH) nanoparticles | 63 | 80°C, NMO oxidant |

Steric hindrance from the -SCH₃ group reduces efficiency in metal-based systems, while organocatalysts achieve near-quantitative yields .

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Antihyperglycemic agents: Pyrazole derivatives targeting glucose metabolism.

-

Anticancer drugs: Apoptosis-inducing molecules via mitochondrial pathways .

Biological Activity

Cytotoxicity Profiling

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| BT-474 (Breast) | 0.59 | ROS-mediated apoptosis |

| HeLa (Cervical) | 1.25 | Mitochondrial membrane depolarization |

Dose-dependent cytotoxicity correlates with ROS accumulation, triggering caspase-3 activation .

Antioxidant Capacity

In DPPH radical scavenging assays, 4-(methylthio)benzyl alcohol exhibits an EC₅₀ of 12.5 µM, comparable to ascorbic acid (EC₅₀ 10.2 µM) .

Catalytic and Electronic Effects

Substituent Influence

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume